5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate
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Overview
Description
5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate is a complex organic compound with a unique structure that includes a pyrano[2,3-d]pyrimidine core. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate typically involves the reaction of cyclic compounds containing active methylene groups with aromatic aldehydes and malononitrile in a solvent mixture of water and ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent composition, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrano[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate involves its interaction with specific molecular targets, such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic instability and cell death in cancer cells . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-5,7-diphenylpyrano[2,3-d]pyrimidin-8-ium perchlorate
- 5,7-Dimethyl-1H,2H,3H-pyrazolo[1,5-a]pyrimidin-8-ium perchlorate
- 2-Amino-4-hydroxy-5,7-dimethylpyrano[2,3-d]pyrimidin-8-ium perchlorate
Uniqueness
5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate is unique due to its specific structural features and its ability to inhibit PARP-1 effectively. This sets it apart from other similar compounds that may not have the same level of efficacy or specificity in targeting PARP-1.
Properties
IUPAC Name |
5,7-diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3.ClHO4/c22-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)24-18(16)21-19(23)20-17;2-1(3,4)5/h1-11H,(H,20,22,23);(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REENLIOMEUXBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=O)NC(=O)[NH+]=C3O2)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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